molecular formula C14H11NO3 B12969796 Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate

Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate

Cat. No.: B12969796
M. Wt: 241.24 g/mol
InChI Key: VDFKXUSGQOTFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses hydrazine derivatives and ketones or aldehydes under acidic conditions . For instance, the Fischer indole synthesis of hydrazine with cyclohexanone using methanesulfonic acid under reflux in methanol yields tricyclic indole derivatives .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes. The use of solid alumina and room temperature conditions for cross-coupling reactions has been explored for the preparation of various indole derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . Reaction conditions often involve reflux in solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate include other indole derivatives such as:

Uniqueness

What sets this compound apart is its unique structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 3-oxo-1,2-dihydrobenzo[f]indole-2-carboxylate

InChI

InChI=1S/C14H11NO3/c1-18-14(17)12-13(16)10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7,12,15H,1H3

InChI Key

VDFKXUSGQOTFBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.